Kodaistatin C
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H34O12 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
(5Z)-3-[2-[5-acetyl-2-[(3E,5E)-5,7-dimethyl-2-oxonona-3,5-dienyl]-4,5-dihydroxy-3-oxocyclopenten-1-yl]-4,5-dihydroxyphenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxyfuran-2-one |
InChI |
InChI=1S/C35H34O12/c1-5-16(2)10-17(3)6-8-20(37)13-23-30(35(46,18(4)36)33(44)31(23)42)22-15-27(41)26(40)14-21(22)29-32(43)28(47-34(29)45)12-19-7-9-24(38)25(39)11-19/h6-12,14-16,33,38-41,43-44,46H,5,13H2,1-4H3/b8-6+,17-10+,28-12- |
InChI Key |
KFMTUTLQSGURRM-MARNYXESSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(/C(=C/C4=CC(=C(C=C4)O)O)/OC3=O)O)O)O |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC(=C(C=C4)O)O)OC3=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Extraction
Post-fermentation, the culture broth is filtered to separate mycelia from the aqueous phase. Kodaistatins are adsorbed onto Amberlite XAD-7 resin, a non-ionic polymeric adsorbent, via hydrophobic interactions. The resin is eluted with methanol, concentrating the crude extract. This step achieves a 10–20× enrichment of kodaistatins, with yields of ~3.0 g from 200 liters of culture.
Size-Exclusion Chromatography
The crude extract undergoes fractionation on Fractogel HW-40 columns using a gradient of water to 40% acetonitrile in 10 mM phosphate buffer (pH 7.0). This compound elutes in later fractions due to its moderate hydrophobicity, achieving 90% purity.
Advanced Purification Techniques
Preparative High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC under the following conditions:
| Parameter | Condition |
|---|---|
| Column | LiChrosorb RP-select B (7 µm, 250 × 25 mm) |
| Mobile Phase | 25% acetonitrile in 10 mM phosphate buffer |
| Flow Rate | 25 mL/min |
| Detection | UV at 294 nm |
| Retention Time | 12.3 minutes (this compound) |
Desalting is performed using 30% acetonitrile in 0.1% trifluoroacetic acid, yielding 11 mg of 96% pure this compound from 200 liters of culture.
Structural Characterization and Quality Control
Spectroscopic Analysis
This compound is characterized by:
-
High-Resolution FAB-MS : m/z 647.2141 [M+H]⁺, corresponding to the molecular formula C₃₅H₃₄O₁₂.
-
UV-Vis Spectroscopy : λₘₐₓ at 292 nm (log ε = 4.30) in methanol, with a bathochromic shift to 378 nm under acidic conditions.
-
NMR Spectroscopy : ¹³C-¹³C correlation NMR confirms the presence of a dihydroxycyclopentenone core and hydroxylated aspulvinone moiety.
Stability Considerations
As a di-ortho-diphenol, this compound is prone to oxidation. Purification must avoid prolonged exposure to air, with storage in acetonitrile or DMSO at –20°C recommended.
Comparative Analysis with Kodaistatin A
This compound differs from kodaistatin A by an additional hydroxyl group on the terminal phenyl ring, altering its chromatographic behavior:
| Property | Kodaistatin A | This compound |
|---|---|---|
| Molecular Formula | C₃₅H₃₄O₁₁ | C₃₅H₃₄O₁₂ |
| HPLC Retention Time | 6.0 minutes | 12.3 minutes |
| Solubility | Acetonitrile, MeOH | MeOH, DMSO |
Challenges and Optimization Strategies
Low Natural Abundance
This compound constitutes <1% of total kodaistatins in A. terreus cultures. To enhance yield:
Chemical Reactions Analysis
Kodaistatin C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Kodaistatin C is characterized by the molecular formula and a molecular weight of 646 g/mol. It is a hydroxylated derivative of Kodaistatin A, containing unique structural features such as hydroxylated aspulvinones and highly substituted polyketide units. This structural complexity contributes to its biological activity, particularly as an enzyme inhibitor targeting glucose metabolism.
Antidiabetic Activity
This compound has been identified as a potent inhibitor of glucose-6-phosphate translocase, an enzyme critical for glucose homeostasis. Research indicates that this compound exhibits an IC50 value of approximately 130 nM, demonstrating significant efficacy in modulating glucose levels in vivo .
Case Studies
- Study on Glucose Regulation : In isolated rat hepatocytes, this compound inhibited both fructose-induced gluconeogenesis and glucagon-induced glycogenolysis. This suggests its potential role in managing type 2 diabetes by regulating blood sugar levels effectively .
Wound Healing Properties
Recent studies have highlighted the wound healing capabilities of this compound, particularly through its anti-inflammatory properties. The compound has been shown to modulate key inflammatory pathways, which are crucial during the wound healing process.
Data Table: Wound Healing Efficacy
| Compound | Binding Affinity (kcal/mol) | Observed Effects |
|---|---|---|
| Kodaistatin A | -12.19 | Enhanced epithelial regeneration |
| This compound | -12.08 | Reduced inflammation, improved healing |
The above table summarizes findings from molecular docking studies that assessed the binding affinity of various compounds to target proteins involved in inflammation and wound repair .
Potential for Drug Development
Given its biological activities, this compound represents a promising lead for drug development in diabetes and wound care. The integration of molecular docking studies with experimental data enhances the understanding of its pharmacodynamics and supports further exploration into its therapeutic applications.
Future Research Directions
- Clinical Trials : To validate the efficacy and safety profile of this compound in human subjects.
- Formulation Studies : Developing suitable pharmaceutical formulations that optimize delivery and bioavailability.
- Exploratory Studies : Investigating additional therapeutic applications beyond diabetes and wound healing.
Mechanism of Action
Kodaistatin C exerts its effects by inhibiting the glucose-6-phosphate translocase component of the glucose-6-phosphatase system (EC 3.1.3.9). This enzyme system is essential for the control of blood glucose levels. By inhibiting glucose-6-phosphate translocase, this compound reduces the formation of glucose in the liver, which is particularly beneficial in the treatment of type II diabetes . The molecular targets and pathways involved include the glucose-6-phosphate translocase, glucose-6-phosphatase, and phosphate translocase components of the glucose-6-phosphatase system .
Comparison with Similar Compounds
Kodaistatin C is similar to other kodaistatins, such as kodaistatin A, B, and D. These compounds share a common structural framework but differ in their degree of hydroxylation and other functional groups . This compound is unique due to its specific hydroxylated structure, which contributes to its distinct inhibitory activity on glucose-6-phosphate translocase .
Similar Compounds
- Kodaistatin A
- Kodaistatin B
- Kodaistatin D
Each of these compounds has unique properties and inhibitory activities, making them valuable for different research and therapeutic applications .
Q & A
Q. How is Kodaistatin C isolated and purified from microbial cultures?
this compound is produced via fermentation of Aspergillus terreus Thom HIL-051652 (DSM 11247). Post-cultivation, extraction involves adsorbing the compound from culture broth or mycelium using hydrophobic interaction chromatography (e.g., Diaion HP-20® resin). Elution is performed with solvents like methanol or acetone. Further purification employs reverse-phase chromatography (RP-18 silica gel) with gradients of water/acetonitrile or methanol, followed by gel permeation (e.g., Toyopearl HW-40F®). Yield optimization requires balancing solvent polarity and column loading .
Q. What analytical methods validate the structural identity of this compound?
Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular formula determination (C₃₅H₃₄O₁₂) and NMR spectroscopy (¹H, ¹³C, 2D experiments) to assign functional groups and stereochemistry. Key NMR signals include δ 208.78 ppm (carbonyl) and aromatic resonances in DMSO-d₆. Comparative analysis with related compounds (e.g., Kodaistatins A/B) is critical to distinguish structural nuances .
Q. How are initial bioactivity assays for this compound designed?
Enzyme inhibition assays, such as the colorimetric rat liver microsomes test, are used to evaluate bioactivity. Modifications to established protocols (e.g., Triton X-100® disruption) must include controls for solvent interference and enzyme stability. Dose-response curves and IC₅₀ calculations should be validated with triplicate measurements and statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability (e.g., microsomal preparation differences) or compound purity. To address this:
Q. How can synthetic biology approaches improve this compound biosynthesis?
Genome mining of Aspergillus terreus can identify biosynthetic gene clusters (BGCs) responsible for this compound production. CRISPR-Cas9 editing enables knockout/complementation studies to pinpoint rate-limiting enzymes. Fermentation optimization (e.g., carbon/nitrogen ratio, oxygenation) coupled with metabolomics (LC-HRMS) tracks precursor flux .
Q. What computational tools predict this compound’s molecular targets?
Molecular docking (AutoDock Vina, Schrödinger) against protein databases (e.g., PDB) identifies potential binding sites. Pharmacophore modeling (MOE, Discovery Studio) prioritizes targets based on electrostatic and steric complementarity. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) confirms binding affinities .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Scaffold modification : Introduce functional groups (e.g., hydroxylation, methylation) at positions 12 and 24, guided by NMR-based conformational analysis.
- Bioisosteric replacement : Substitute ester groups with amides to enhance metabolic stability.
- Assay selection : Use orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability) to differentiate target-specific effects from nonspecific toxicity .
Methodological Considerations
Q. What criteria ensure reproducibility in this compound research?
- Documentation : Provide detailed chromatographic conditions (column lot, gradient profile) and NMR parameters (solvent, temperature).
- Data transparency : Share raw spectral data and fermentation logs as supplementary material.
- Replication : Independent synthesis/purification by a second lab to verify yields and activity .
Q. How to address ethical and feasibility challenges in this compound studies?
- Ethical review : Obtain approval for microbial genetic modifications (NIH Guidelines).
- Feasibility assessment : Pilot-scale fermentation (1–5 L) precedes large-scale production to evaluate resource requirements.
- Sustainability : Optimize solvent recovery (e.g., rotary evaporation) to minimize waste .
Data Analysis and Reporting
Q. What statistical methods are appropriate for dose-response studies involving this compound?
Nonlinear regression (e.g., GraphPad Prism) models dose-response curves, with bootstrap resampling to estimate 95% confidence intervals for IC₅₀ values. Outlier detection (Grubbs’ test) ensures data integrity. For multi-parametric assays (e.g., transcriptomics), multivariate analysis (PCA, PLS-DA) identifies correlated variables .
Q. How to integrate contradictory findings into a cohesive narrative?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, discrepancies in cytotoxicity data may reflect cell line-specific uptake mechanisms, warranting comparative studies (e.g., membrane permeability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
